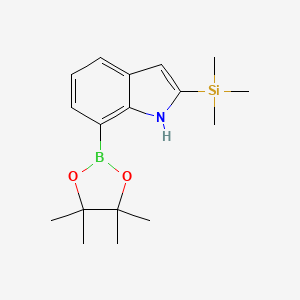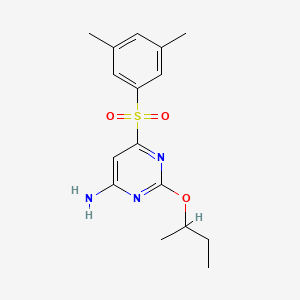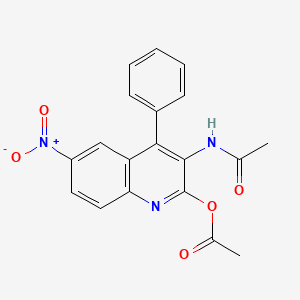![molecular formula C9H11FN4O5 B12906726 2-[[(2S)-2-aminopropanoyl]amino]-2-(5-fluoro-2,4-dioxo-pyrimidin-1-yl)acetic acid](/img/structure/B12906726.png)
2-[[(2S)-2-aminopropanoyl]amino]-2-(5-fluoro-2,4-dioxo-pyrimidin-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((S)-2-Aminopropanamido)-2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid is a synthetic organic compound with potential applications in medicinal chemistry. This compound is characterized by the presence of an amino group, a fluorinated pyrimidine ring, and an acetic acid moiety. It is of interest due to its potential biological activities and its structural similarity to certain nucleoside analogs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((S)-2-Aminopropanamido)-2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a fluorinated beta-keto ester and urea under acidic conditions.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction using an appropriate amine precursor.
Coupling with Acetic Acid Moiety: The final step involves coupling the pyrimidine derivative with an acetic acid derivative using peptide coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated peptide synthesizers and high-throughput screening of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially yielding hydroxyl derivatives.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Amino, thio, and alkoxy derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 2-((S)-2-Aminopropanamido)-2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid is studied for its potential interactions with enzymes and nucleic acids. It can serve as a probe to investigate biochemical pathways and molecular interactions.
Medicine
In medicinal chemistry, this compound is of interest due to its potential antiviral and anticancer activities. Its structural similarity to nucleoside analogs makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of various bioactive compounds.
Mécanisme D'action
The mechanism of action of 2-((S)-2-Aminopropanamido)-2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes involved in nucleotide metabolism and DNA synthesis. The compound can inhibit the activity of these enzymes, leading to disruptions in cellular processes and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A well-known nucleoside analog used in cancer treatment.
Gemcitabine: Another nucleoside analog with antiviral and anticancer properties.
Cytarabine: A nucleoside analog used in the treatment of certain leukemias.
Uniqueness
2-((S)-2-Aminopropanamido)-2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid is unique due to its specific structural features, such as the presence of both an amino group and a fluorinated pyrimidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C9H11FN4O5 |
|---|---|
Poids moléculaire |
274.21 g/mol |
Nom IUPAC |
2-[[(2S)-2-aminopropanoyl]amino]-2-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C9H11FN4O5/c1-3(11)6(15)12-5(8(17)18)14-2-4(10)7(16)13-9(14)19/h2-3,5H,11H2,1H3,(H,12,15)(H,17,18)(H,13,16,19)/t3-,5?/m0/s1 |
Clé InChI |
KIKHXLDDKLVSNQ-WWLRPLJCSA-N |
SMILES isomérique |
C[C@@H](C(=O)NC(C(=O)O)N1C=C(C(=O)NC1=O)F)N |
SMILES canonique |
CC(C(=O)NC(C(=O)O)N1C=C(C(=O)NC1=O)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


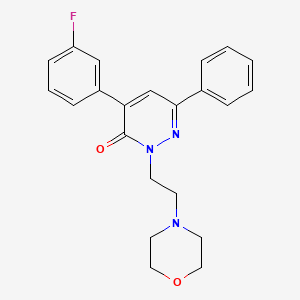
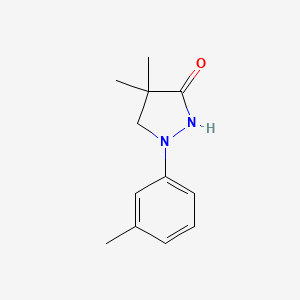

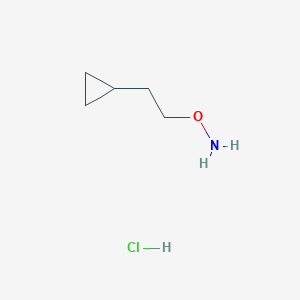
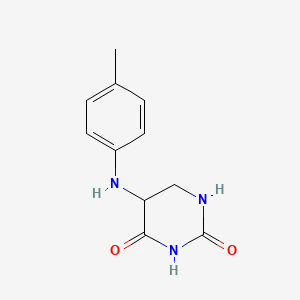

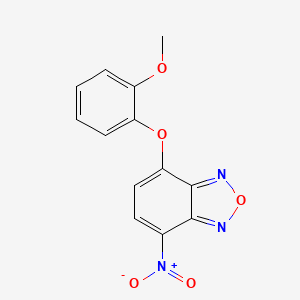

![2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine](/img/structure/B12906688.png)
![4-Chloro-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12906691.png)
